tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate
CAS No.: 380626-46-0
Cat. No.: VC3755529
Molecular Formula: C17H20N2O2
Molecular Weight: 284.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 380626-46-0 |
|---|---|
| Molecular Formula | C17H20N2O2 |
| Molecular Weight | 284.35 g/mol |
| IUPAC Name | tert-butyl 3-(2-cyanopropan-2-yl)indole-1-carboxylate |
| Standard InChI | InChI=1S/C17H20N2O2/c1-16(2,3)21-15(20)19-10-13(17(4,5)11-18)12-8-6-7-9-14(12)19/h6-10H,1-5H3 |
| Standard InChI Key | JPUIQGPPVFDFJU-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C(C)(C)C#N |
| Canonical SMILES | CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C(C)(C)C#N |
Introduction
Chemical Identity and Structure
Basic Information
tert-Butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate is an indole derivative with a cyano-substituted alkyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen position. The compound is registered with CAS number 380626-46-0 . Its molecular formula is C₁₇H₂₀N₂O₂, corresponding to a molecular weight of 284.35 g/mol . The compound contains an indole core structure, which is a bicyclic heterocycle consisting of a benzene ring fused to a pyrrole ring.
Structural Identifiers
Table 1: Structural Identifiers of tert-Butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate
Synonyms and Alternative Names
The compound is known by several names in scientific literature and commercial catalogs:
-
1H-Indole-1-carboxylic acid, 3-(1-cyano-1-methylethyl)-, 1,1-dimethylethyl ester
-
tert-butyl 3-(1-cyano-1-methylethyl)-1H-indole-1-carboxylate
-
3-(1-Cyano-1-methylethyl)-1H-indole-1-carboxylic acid tert-butyl ester
Physical and Chemical Properties
Physical Properties
tert-Butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate exists as a solid at room temperature . Its physical properties make it suitable for various chemical applications and synthesis routes.
Table 2: Physical Properties of tert-Butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate
| Property | Value | Reference |
|---|---|---|
| Physical State | Solid | |
| Color | White to yellow | |
| Boiling Point | 422.1°C at 760 mmHg | |
| Density | 1.06 g/cm³ | |
| Melting Point | Not specified in sources | - |
| Molecular Weight | 284.35 g/mol |
Chemical Reactivity
The molecule contains several reactive functional groups that contribute to its chemical behavior:
-
The cyano group (-C≡N) can undergo various transformations including hydrolysis to carboxylic acids, reduction to amines, and addition reactions.
-
The tert-butoxycarbonyl (Boc) group serves as a protecting group for the indole nitrogen and can be removed under acidic conditions.
-
The indole core can participate in electrophilic aromatic substitution reactions, particularly at the C-2 position.
Synthesis and Applications
Applications in Chemical Research
tert-Butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate serves as an important starting material in organic synthesis, particularly in the following applications:
-
As a precursor in the synthesis of complex organic compounds with indole scaffolds
-
In the development of biologically active molecules, including pharmaceuticals and agrochemicals
-
As a building block for compounds containing the indole nucleus, which is prevalent in many natural products and drugs
-
In research focused on developing new synthetic methodologies with improved efficiency
-
As an intermediate in the synthesis of compounds with specific functional properties
The structural features of this compound make it particularly valuable in medicinal chemistry, as the indole moiety is found in numerous bioactive compounds, including tryptophan-derived natural products, serotonin receptor modulators, and various pharmaceutical agents.
Price and Availability
Pricing information is limited in the provided sources, but one supplier lists the following prices:
Table 4: Price Information (MySkinRecipes)
| Quantity (g) | Price (THB) | Availability |
|---|---|---|
| 0.100 | ฿10,278.00 | 10-20 days |
| 0.250 | ฿17,460.00 | 10-20 days |
| 1.000 | ฿47,133.00 | 10-20 days |
| Classification Element | Description | Reference |
|---|---|---|
| Signal Word | Warning | |
| Pictogram | GHS07 | |
| Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation |
| Precautionary Statement Code | Description |
|---|---|
| P264 | Wash hands thoroughly after handling |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
| P332+P313 | If skin irritation occurs: Get medical advice/attention |
| P337+P313 | If eye irritation persists: Get medical advice/attention |
| P362+P364 | Take off contaminated clothing and wash it before reuse |
Structural Relationships and Similar Compounds
Related Compounds
Several compounds share structural similarities with tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate, including:
-
tert-Butyl 3-(2-cyanopropan-2-yl)-5-methoxy-1H-indole-1-carboxylate (contains an additional methoxy group at the 5-position)
-
tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate (has a more complex substitution pattern with iodophenyl group)
-
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate (contains a boronic ester group instead of the cyano-substituted alkyl group)
Current Research and Future Perspectives
Recent Developments
Current research involving tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate appears to focus on its use as a synthetic intermediate. The most recent sources in the search results date from April 2025 , suggesting ongoing interest in this compound for chemical research applications.
Future Research Directions
Based on the structural features and reactivity of tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate, potential future research directions may include:
-
Development of novel synthetic methodologies utilizing this compound as a key intermediate
-
Exploration of its potential in medicinal chemistry, particularly for the synthesis of compounds targeting central nervous system disorders due to the indole scaffold's prevalence in neurologically active agents
-
Investigation of structure modifications to enhance specific properties for targeted applications
-
Optimization of large-scale synthetic routes to improve accessibility and reduce production costs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume